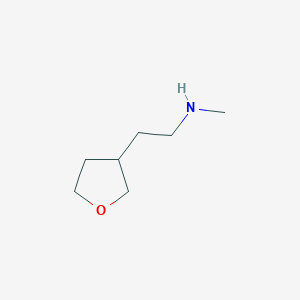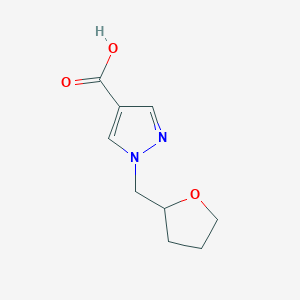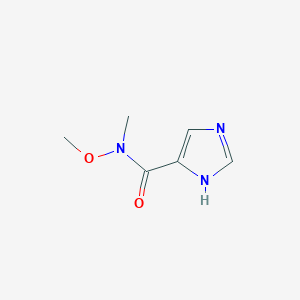![molecular formula C8H17NO B1468013 1-[(Ethylamino)methyl]cyclopentan-1-ol CAS No. 1343174-67-3](/img/structure/B1468013.png)
1-[(Ethylamino)methyl]cyclopentan-1-ol
Overview
Description
1-[(Ethylamino)methyl]cyclopentan-1-ol, also known as EMCP, is a cyclic ether compound with a molecular formula of C5H11NO. It is a versatile organic compound used in a variety of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. EMCP has been extensively studied due to its unique properties, such as its low toxicity and its ability to act as a hydrogen bond donor.
Scientific Research Applications
Effects of Ethylene-action Inhibitors on Fruit and Vegetable Preservation
The research on 1-methylcyclopropene (1-MCP), an ethylene-action inhibitor, illustrates the broader context of how similar compounds can influence fruit and vegetable preservation. 1-MCP extends the postharvest life of fruits and vegetables by inhibiting ethylene perception, delaying ripening, and senescence processes. This property has been widely adopted in the apple industry and has potential for other fruits and vegetables, indicating a significant area of research for compounds affecting ethylene action (C. Watkins, 2006; Li Li et al., 2016).
Applications in Material Science and Packaging
In material science and packaging, the incorporation of 1-MCP into cellulose paper packaging demonstrates how cyclodextrins and similar compounds can be used for the controlled release of active substances to maintain or enhance the quality and shelf-life of agricultural products. This suggests a potential research application for "1-[(Ethylamino)methyl]cyclopentan-1-ol" in developing novel packaging solutions that could improve the postharvest handling of perishable goods (Zhijun Hu et al., 2017).
Ethylene Biosynthesis and Signaling in Plants
The role of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants, as both a precursor to ethylene and a signaling molecule, opens up avenues for research into how structurally related compounds might influence plant growth, stress responses, and development. This area of study is crucial for agricultural science, highlighting potential applications in crop management and improvement (B. Van de Poel & D. Van Der Straeten, 2014).
Biomass Conversion into Value-added Chemicals
Catalytic conversion of biomass-derived furfurals into cyclopentanones showcases the potential of using similar chemical structures for producing valuable industrial chemicals from renewable resources. This line of research is pivotal for sustainable chemistry and bioeconomy, indicating that "1-[(Ethylamino)methyl]cyclopentan-1-ol" could be explored for its applicability in biomass conversion and synthesis of green chemicals (S. Dutta & N. Bhat, 2021).
properties
IUPAC Name |
1-(ethylaminomethyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-9-7-8(10)5-3-4-6-8/h9-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNHUBQWLUUADO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1(CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1467935.png)
![4-[Chloro(4-chlorophenyl)methyl]oxane](/img/structure/B1467937.png)



![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1467944.png)



![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467949.png)
![1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1467951.png)
